molecular formula C12H16N2O4S B603568 Methyl 1-[(3-aminophenyl)sulfonyl]prolinate CAS No. 1101623-12-4

Methyl 1-[(3-aminophenyl)sulfonyl]prolinate

Cat. No. B603568
CAS RN: 1101623-12-4
M. Wt: 284.33g/mol
InChI Key: RXFDXIFPRTXTRS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 1-[(3-aminophenyl)sulfonyl]prolinate” consists of a 12-carbon backbone, with additional elements including hydrogen, nitrogen, oxygen, and sulfur. The exact structure can be found in resources like PubChem .

Scientific Research Applications

Membrane Science for Desalination

  • Composite NF Membranes : The synthesis and characterization of novel polymers, including variations of Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated form, were explored for use in polysulfone composite membranes for desalination. These membranes exhibited significant salt rejection and water flux, demonstrating their potential for water purification applications (Padaki et al., 2013).

Medicinal Chemistry

  • GSK-3β Inhibitors for Alzheimer's Disease : Compounds containing methylsulfonyl groups were investigated as inhibitors of glycogen synthase kinase 3β (GSK-3β), an enzyme associated with Alzheimer's disease. These inhibitors were labeled with carbon-11 for PET imaging studies, offering insights into the enzyme's role in disease processes (Kumata et al., 2015).
  • Antiviral Agents : Novel indolyl aryl sulfones were synthesized and tested against HIV-1, showing potent activity against strains carrying NNRTI resistance mutations. These findings highlight the therapeutic potential of sulfone derivatives in antiretroviral therapy (Silvestri et al., 2003).

Environmental Microbiology

  • Degradation of Sulfonamide Antibiotics : A microbial strategy involving ipso-hydroxylation followed by fragmentation was identified for the degradation of sulfamethoxazole and other sulfonamides. This process, initiated by Microbacterium sp. strain BR1, suggests a novel pathway for mitigating antibiotic resistance propagation in the environment (Ricken et al., 2013).

Green Chemistry

  • Synthesis of 2-Amino-3-phenyl (or Alkyl) Sulfonyl-4H-chromenes : An environmentally benign protocol was developed for the synthesis of medicinally relevant 2-amino-3-phenyl (or alkyl) sulfonyl-4H-chromenes, demonstrating the potential for sustainable production of pharmaceutical intermediates (Pandit et al., 2016).

Synthetic Organic Chemistry

  • Catalytic Asymmetric Benzylic C-H Activation : A novel method for the catalytic asymmetric activation of benzylic C-H bonds was developed, showcasing the utility of sulfonyl and acyl azides for the efficient functionalization of unactivated methyl groups. This work opens new avenues for late-stage functionalization in complex molecule synthesis (Kang et al., 2014).

Mechanism of Action

Sulfonamides, such as “Methyl 1-[(3-aminophenyl)sulfonyl]prolinate”, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

properties

IUPAC Name

methyl 1-(3-aminophenyl)sulfonylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-12(15)11-6-3-7-14(11)19(16,17)10-5-2-4-9(13)8-10/h2,4-5,8,11H,3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFDXIFPRTXTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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